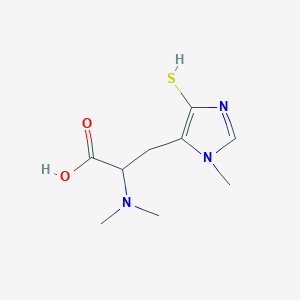

2-(Dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid

Beschreibung

2-(Dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a dimethylamino group at the C2 position and a 3-methyl-5-sulfanylimidazole moiety at the C3 position. Its structure combines features of imidazole-based heterocycles and amino acid frameworks, making it a candidate for studying bioactivity modulation, particularly in enzyme inhibition or metal chelation.

Eigenschaften

Molekularformel |

C9H15N3O2S |

|---|---|

Molekulargewicht |

229.30 g/mol |

IUPAC-Name |

2-(dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C9H15N3O2S/c1-11(2)7(9(13)14)4-6-8(15)10-5-12(6)3/h5,7,15H,4H2,1-3H3,(H,13,14) |

InChI-Schlüssel |

ONAWDGXCZMVYMN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=NC(=C1CC(C(=O)O)N(C)C)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ovothiol C involves the enzymatic activity of sulfoxide synthase (OvoA) and β-lyase (OvoB) . The process begins with the oxidative coupling of cysteine and histidine, catalyzed by OvoA in the presence of oxygen and iron . This reaction forms a sulfoxide intermediate, which is then converted to ovothiol C through the action of OvoB .

Industrial Production Methods: Industrial production of ovothiol C is still in its nascent stages. recent advancements in genetic engineering have enabled the biosynthesis of ovothiol C in diatoms, which are a promising source for large-scale production . This method involves the overexpression of the ovoA gene in diatoms, leading to higher yields of ovothiol C compared to wild-type cells .

Analyse Chemischer Reaktionen

Types of Reactions: Ovothiol C undergoes various chemical reactions, including oxidation, reduction, and substitution . The thiol group in ovothiol C is highly reactive and can participate in redox reactions, forming disulfides and sulfenic acids .

Common Reagents and Conditions: Common reagents used in the reactions of ovothiol C include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The reactions typically occur under mild conditions, with pH and temperature being carefully controlled to maintain the stability of the compound .

Major Products Formed: The major products formed from the reactions of ovothiol C include disulfides, sulfenic acids, and various substituted derivatives . These products are often studied for their potential biological activities and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Ovothiol C has a wide range of scientific research applications due to its unique chemical properties and biological activities . In chemistry, it is used as a model compound to study redox reactions and thiol chemistry In biology, ovothiol C is investigated for its role in cellular redox balance and its potential as a biomarker for oxidative stress In medicine, ovothiol C is explored for its antioxidant and anti-inflammatory properties, with potential applications in treating diseases related to oxidative stress, such as cancer and neurodegenerative disorders

Wirkmechanismus

The mechanism of action of ovothiol C involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. Ovothiol C can chelate metal ions, such as copper and iron, which are involved in the generation of ROS. Additionally, ovothiol C modulates cellular antioxidant defense systems by activating enzymes like superoxide dismutase and catalase. These actions help maintain cellular redox balance and protect against oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its imidazole-thiol group and dimethylamino substitution. Below is a comparative analysis with analogous molecules:

Key Observations :

- Amino Acid Modifications: The dimethylamino group distinguishes it from esterified or primary-amine derivatives (e.g., ethyl esters in ), likely altering solubility and membrane permeability .

Biologische Aktivität

2-(Dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 2-(Dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid is . The structure includes a dimethylamino group and a sulfanylimidazole moiety, which are critical for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

- Inhibition of Acetylcholinesterase : The compound has been shown to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains. This property may be attributed to its imidazole ring, which is known for its ability to interact with microbial cell membranes .

The exact mechanism of action remains under investigation; however, it is hypothesized that the dimethylamino group may facilitate interactions with biological targets, enhancing the compound's efficacy. The presence of the sulfanylimidazole structure is believed to play a significant role in its biological interactions .

Case Studies

- Study on Acetylcholinesterase Inhibition : A study demonstrated that 2-(Dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid significantly inhibited acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures. This suggests potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Activity Assessment : In another study, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.